4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile (4-EAPB) is an organic molecule with a variety of applications in the fields of scientific research, medicine, and biochemistry. 4-EAPB is a derivative of benzonitrile, a compound found in many household products, and is composed of four nitrogen atoms, two carbon atoms, and four hydrogen atoms. 4-EAPB is a versatile molecule and has a variety of applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Leukemia Treatment
Imatinib (marketed as Gleevec) is a frontline therapeutic agent for treating chronic myelogenous leukemia (CML) . It specifically inhibits tyrosine kinases, including the BCR-ABL fusion protein characteristic of CML. By disrupting signaling pathways, Imatinib suppresses leukemic cell proliferation.
Antifungal Activity
Research has explored the fungicidal potential of Imatinib derivatives. In vitro studies evaluated their efficacy against various fungal strains, including Fusarium, Alternaria, and Phytophthora species. While some compounds exhibited moderate fungicidal activity, further optimization is needed .
Antihypertensive Properties
Pyrimidine derivatives, including Imatinib, have been investigated for their antihypertensive effects. These compounds may modulate blood pressure by targeting specific receptors or pathways .
Antioxidant Activity
Imatinib’s antioxidant properties have been explored, potentially contributing to cellular protection against oxidative stress. However, more research is needed to fully understand its mechanisms.
Wirkmechanismus
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes including cell division, growth, and death .
Mode of Action
The compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. These include pathways involved in cell division, growth, and apoptosis. The disruption of these pathways can lead to the death of cancer cells, thereby contributing to the compound’s therapeutic effects .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity. This leads to the disruption of various cellular processes, including cell division and growth. In the context of cancer treatment, this can result in the death of cancer cells and a reduction in tumor size .
Eigenschaften
IUPAC Name |
4-[[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-2-20-17-7-8-21-18(22-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,2,9-12,14H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJYTBDQJIWQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.